molecular formula C16H14F3N5OS B2580114 2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 896298-96-7

2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B2580114
CAS RN: 896298-96-7
M. Wt: 381.38
InChI Key: OYRLZZGTVVHHAA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a 1,2,4-triazole ring, a sulfanyl group, and a trifluoromethyl group . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrole and 1,2,4-triazole rings are aromatic, which means they are particularly stable and can participate in pi stacking interactions .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The pyrrole and 1,2,4-triazole rings might undergo electrophilic aromatic substitution reactions, while the sulfanyl group could potentially be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfanyl group could make the compound more polar and increase its solubility in polar solvents .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The synthesis of pyrrole-3-carboxylic acid amides, like our compound, is of significant interest due to their central role in successful drugs. Notably, Atorvastatin and Sunitinib (Figure 1) contain this substructure . Researchers explore derivatives of pyrrole-3-carboxylic acids for their potential as bioactive compounds, including antimalarial and HIV-1 protease inhibitory agents.

Figure 1. Structures of Atorvastatin and Sunitinib.

Triazole-Based Compounds

Our compound contains a triazole ring, which has been a valuable source of inspiration for medicinal chemists. Triazoles exhibit hydrogen bonding, rigidity, and stability, making them attractive for drug design .

Antibacterial Activity

Exploring the antibacterial potential of our compound is essential. Similar pyrrole derivatives have been evaluated for their antibacterial effects. Investigate its activity against specific bacterial strains and mechanisms of action .

Enzyme Inhibition

Consider assessing our compound’s ability to inhibit enzymes. Enoyl ACP reductase and DHFR (dihydrofolate reductase) are promising targets. Molecular docking studies can guide the design of enzyme-specific inhibitors .

Mechanism of Action

Target of Action

The primary targets of the compound 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide are the enzymes dihydrofolate reductase (DHFR) and enoyl ACP reductase . These enzymes play crucial roles in cellular processes. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleotides, while enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway .

Mode of Action

The compound 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide interacts with its targets by binding to the active sites of both DHFR and enoyl ACP reductase . This interaction inhibits the activity of these enzymes, leading to disruption of the cellular processes they are involved in .

Biochemical Pathways

By inhibiting DHFR and enoyl ACP reductase, the compound 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide affects the nucleotide synthesis and fatty acid synthesis pathways respectively . The downstream effects of this include disruption of DNA replication and cell membrane synthesis, which can lead to cell death .

Pharmacokinetics

It has been observed that the compound can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . These observations suggest that the compound may have good bioavailability and can effectively reach its targets within cells .

Result of Action

The molecular and cellular effects of the action of 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide include suppression of cell growth and increased glucose uptake . By inhibiting key enzymes in cellular processes, the compound disrupts normal cell function, leading to these observed effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide. For instance, the compound’s dust may irritate the eyes and respiratory tract, and it should be handled with appropriate protective equipment . Furthermore, the compound should be stored and handled away from oxidizing agents to prevent fires and explosions . Adequate ventilation is also necessary when using or handling the compound to avoid inhalation of its vapors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on exploring the biological activities of this compound and developing methods for its synthesis. The compound’s complex structure suggests that it could have interesting chemical and biological properties that are worth investigating .

properties

IUPAC Name

2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5OS/c1-11-21-22-15(24(11)23-8-4-5-9-23)26-10-14(25)20-13-7-3-2-6-12(13)16(17,18)19/h2-9H,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRLZZGTVVHHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

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